1,3-DIMETHYL 5-[2-(1-BENZOYL-3-OXOPIPERAZIN-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE
Overview
Description
Dimethyl 5-{[(1-benzoyl-3-oxo-2-piperazinyl)acetyl]amino}isophthalate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a piperazine ring, and an isophthalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[2-(1-BENZOYL-3-OXOPIPERAZIN-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the isophthalate core. The benzoyl group is introduced through acylation reactions, and the piperazine ring is incorporated via nucleophilic substitution. The final product is obtained through esterification reactions, where dimethyl groups are added to the carboxylate functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1-benzoyl-3-oxo-2-piperazinyl)acetyl]amino}isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzoyl or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dimethyl 5-{[(1-benzoyl-3-oxo-2-piperazinyl)acetyl]amino}isophthalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[2-(1-BENZOYL-3-OXOPIPERAZIN-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate}
- Dimethyl 5-{[(3-oxo-2-piperazinyl)acetyl]amino}isophthalate
Uniqueness
Dimethyl 5-{[(1-benzoyl-3-oxo-2-piperazinyl)acetyl]amino}isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
dimethyl 5-[[2-(1-benzoyl-3-oxopiperazin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-32-22(30)15-10-16(23(31)33-2)12-17(11-15)25-19(27)13-18-20(28)24-8-9-26(18)21(29)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZCEUADEZEFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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